molecular formula C13H18FN B13257049 [(2-Fluorophenyl)methyl](hex-5-en-2-yl)amine

[(2-Fluorophenyl)methyl](hex-5-en-2-yl)amine

Cat. No.: B13257049
M. Wt: 207.29 g/mol
InChI Key: ZUNYZJOQPFIOLW-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is a secondary amine featuring a 2-fluorobenzyl group attached to a hex-5-en-2-yl chain. For instance, fluorinated benzylamine derivatives are frequently explored as microtubule-targeting agents, mitochondrial uncouplers, or antiviral compounds .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]hex-5-en-2-amine

InChI

InChI=1S/C13H18FN/c1-3-4-7-11(2)15-10-12-8-5-6-9-13(12)14/h3,5-6,8-9,11,15H,1,4,7,10H2,2H3

InChI Key

ZUNYZJOQPFIOLW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (2-Fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related amines, focusing on molecular features, biological activities, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Key Findings References
(2-Fluorophenyl)methylamine 2-fluorobenzyl + hex-5-en-2-yl chain Not explicitly reported (inferred from analogs) Structural similarity to microtubule-targeting phenethylamines and uncouplers.
BAM15 (2-Fluorophenyl){6-[(2-fluorophenyl)amino]oxadiazolopyrazine} Mitochondrial uncoupler Potent protonophore with mitochondrial specificity; low cytotoxicity in vitro. Reverses obesity in rodents.
25B-NBF 4-bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxybenzene-ethanamine Microtubule polymerization modulation Binds tubulin’s colchicine site; dose-dependent microtubule destabilization. IC50 values pending.
N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide Quinoline-acrylamide hybrid + 2-fluorophenyl Anti-HIV-1 agent IC50 = 2.57–3.35 μM against HIV-1 strains; high therapeutic index (TI).
{[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine Chloro-methylphenoxy + fluorophenylmethyl-methylamine Life sciences research (unspecified) Catalogued as an organic building block; no reported bioactivity.

Mitochondrial Uncouplers

BAM15 shares a 2-fluorophenyl moiety with the target compound but incorporates a heterocyclic oxadiazolopyrazine core. This structure enhances mitochondrial specificity and reduces plasma membrane depolarization compared to classical uncouplers like DNP .

Microtubule-Targeting Agents

Phenethylamines like 25B-NBF and 25C-NBF demonstrate that fluorophenylmethyl groups enhance tubulin binding affinity, likely via hydrophobic interactions and halogen bonding . The hex-5-en-2-yl chain in the target compound could modulate solubility or BBB permeability (predicted via tools like LightBBB for analogs), but empirical data are lacking.

Antiviral and Anticancer Agents

Quinoline derivatives (e.g., N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide) highlight the role of fluorophenyl groups in improving target selectivity and metabolic stability . The target compound’s unsaturated chain may offer conformational flexibility for interaction with viral or cancer targets, though this requires validation.

Physicochemical Properties

  • Stability: Fluorophenyl-containing compounds (e.g., BAM15) often exhibit improved metabolic stability over non-fluorinated analogs . However, compounds like 1a/1b (tert-butyl piperazine derivatives) degrade in gastric fluid, suggesting context-dependent stability .

Biological Activity

(2-Fluorophenyl)methylamine is an organic compound characterized by a fluorinated phenyl group and a hex-5-en-2-yl amine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and its pharmacological properties. The presence of the fluorine atom enhances lipophilicity, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of (2-Fluorophenyl)methylamine is C_{13}H_{16}F N, with a molecular weight of approximately 207.29 g/mol. The structure includes:

  • A fluorinated phenyl group at the 2-position.
  • An alkene functional group in the hexenyl chain, contributing to its reactivity.

Antidepressant Activity

Compounds featuring amine functionalities, such as (2-Fluorophenyl)methylamine, are often explored for their effects on neurotransmitter systems. Research indicates that similar compounds may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.

The mechanisms through which (2-Fluorophenyl)methylamine exerts its biological effects are likely multifaceted:

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways associated with mood regulation and cognitive function.
  • Enzyme Interaction : Interaction with enzymes involved in neurotransmitter synthesis and degradation could also play a role in its pharmacological profile.

Case Studies and Research Findings

Recent studies have highlighted the potential of fluorinated compounds in cancer therapy and metabolic disorders:

  • Fluorinated Derivatives in Cancer Treatment : Research on halogenated analogs of glucose, such as 2-deoxy-d-glucose (2-DG), shows that fluorinated derivatives can inhibit glycolysis effectively in cancer cells. This suggests that similar modifications in (2-Fluorophenyl)methylamine could enhance its therapeutic efficacy against tumors .
  • Pharmacological Profiles : Studies suggest that fluorinated compounds often demonstrate improved pharmacokinetics and bioavailability compared to their non-fluorinated counterparts. This characteristic may enhance the therapeutic window of (2-Fluorophenyl)methylamine.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of (2-Fluorophenyl)methylamine compared to structurally related compounds:

Compound NameStructural FeaturesNotable Biological Activity
(3-Fluorophenyl)methylamine3-position fluorine substitutionPotential antidepressant effects
(4-Methylphenyl)methylamineMethyl group on para position of phenylAnticancer properties observed
[(Hex-5-en-2-yl)(4-chlorophenyl)] amineChlorine substitution at para positionEnhanced receptor binding affinity

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